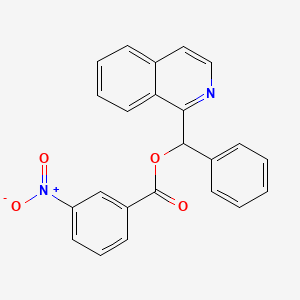![molecular formula C21H14BrN3O4 B11561328 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine](/img/structure/B11561328.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction between 4-bromo-3-nitrobenzaldehyde and 2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine under acidic or basic conditions leads to the formation of the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the nitro and bromo groups.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze specific reactions. In biological systems, it may interact with enzymes or DNA, leading to inhibition of enzyme activity or disruption of DNA function, which can result in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine is unique due to the presence of both bromo and nitro groups, which enhance its reactivity and potential biological activity. The combination of these functional groups with the benzoxazole moiety provides a versatile scaffold for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C21H14BrN3O4 |
|---|---|
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
1-(4-bromo-3-nitrophenyl)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]methanimine |
InChI |
InChI=1S/C21H14BrN3O4/c1-28-16-6-3-14(4-7-16)21-24-18-9-5-15(11-20(18)29-21)23-12-13-2-8-17(22)19(10-13)25(26)27/h2-12H,1H3 |
InChI-Schlüssel |
TVZPNWFHPQBHQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11561246.png)
![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561251.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561257.png)
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11561275.png)
acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide](/img/structure/B11561283.png)
![1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11561289.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11561291.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11561294.png)

![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B11561308.png)
![2-(4-bromophenyl)-2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11561315.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-{2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl}methylidene]acetohydrazide](/img/structure/B11561317.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11561323.png)
![N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11561324.png)
